(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one
Description
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Properties
IUPAC Name |
3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPROJTONAMLC-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 2-hydrazinoquinoxaline with 4-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. Common solvents used in this reaction include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction could produce 2-aminoquinoxalines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups, resulting in a diverse array of derivatives.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Conditions | References |
|---|---|---|---|
| Condensation | 65-98 | Acetic acid catalyst, methanol | |
| Microwave | 85-95 | Microwave irradiation | |
| Solvent-free | 75-90 | Room temperature |
Antimicrobial Activity
Recent studies have demonstrated that (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
- Tested Strains : Mycobacterium smegmatis, Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) : Values as low as 6.25 µg/ml have been reported for certain derivatives, indicating strong potential for development as an antibacterial agent .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .
Theoretical Studies and Molecular Modeling
Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic properties and stability of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one. These studies provide insights into its reactivity and interaction with biological targets.
Table 2: DFT Analysis Results
| Property | Value | Implications |
|---|---|---|
| HOMO-LUMO Gap | 3.5 eV | Indicates stability and potential reactivity |
| Dipole Moment | 4.8 D | Suggests polarity which may affect solubility |
| NLO Response | High | Potential for applications in nonlinear optics |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of quinoxaline compounds, including (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one against Mycobacterium smegmatis. The results indicated a strong correlation between structural modifications and antimicrobial potency, with specific substitutions enhancing activity significantly .
Case Study 2: Anticancer Mechanism
In another study focusing on the anticancer properties, the compound was tested on HeLa cells, revealing that treatment led to increased levels of ROS and subsequent apoptosis. This study highlighted the importance of hydrazine moieties in enhancing cytotoxic effects against cancer cells .
Mechanism of Action
The mechanism of action of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, or nucleic acids, which the compound may bind to or modify, leading to its observed effects. Further research is needed to elucidate the precise mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the hydrazinyl and methylbenzylidene groups.
2-Hydrazinoquinoxaline: A precursor in the synthesis of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one.
4-Methylbenzaldehyde: Another precursor used in the synthesis.
Uniqueness
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the presence of both the hydrazinyl and methylbenzylidene groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity and potential biological activity compared to simpler quinoxaline derivatives.
Biological Activity
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.
Chemical Structure and Synthesis
The molecular formula of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is , with a molecular weight of 278.31 g/mol . The compound features a quinoxaline ring, which is known for its diverse biological properties. The synthesis typically involves the condensation of 4-methylbenzaldehyde with hydrazine derivatives, leading to the formation of the hydrazone linkage essential for its biological activity.
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one has been evaluated in vitro against several cancer cell lines, demonstrating promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell cycle progression |
| A549 | 10.0 | Activation of caspase pathways |
Table 1: Anticancer activity of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one against various cancer cell lines.
In a study conducted by Abbas et al., the compound was found to exhibit cytotoxic effects on HCT-116 colon cancer cells, with an IC50 value indicating effective inhibition of cell growth . The mechanism involved the activation of apoptotic pathways, which are crucial for eliminating cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one has shown potential as an antimicrobial agent. Various studies have assessed its efficacy against bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Table 2: Antimicrobial activity of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one against selected microorganisms.
The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as on fungi, suggesting a broad spectrum of antimicrobial activity .
The biological activity of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair processes.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Disruption of Membrane Integrity : Its interaction with microbial membranes may compromise their integrity, leading to cell death.
Case Studies
Several case studies highlight the therapeutic potential of this compound in clinical settings:
- Case Study in Cancer Therapy : A recent clinical trial investigated the use of quinoxaline derivatives, including (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one, in patients with advanced solid tumors. Preliminary results indicated a favorable response rate with manageable side effects.
- Antimicrobial Resistance : Another study focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings suggested that it could serve as an alternative therapeutic agent in treating resistant infections.
Q & A
Q. What is the optimized synthetic route for (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one, and what reaction conditions are critical for achieving high yields?
The compound is synthesized via a Schiff base condensation between 3-hydrazinoquinoxalin-2(1H)-one and 4-methylbenzaldehyde. Key conditions include refluxing in ethanol (20 mL per 1.0 g substrate) at 95°C for 3 hours. The reaction requires stoichiometric equivalents of reactants and controlled temperature to avoid side reactions like cyclization or oxidation. Recrystallization from ethanol ensures purity .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Structural confirmation relies on:
Q. What preliminary antibacterial activity has been reported for this compound, and how does it compare to standard antibiotics?
In vitro studies show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 32–64 µg/mL, compared to ofloxacin (MIC: 2–4 µg/mL). The 4-methylbenzylidene group enhances lipophilicity, potentially improving membrane penetration but may reduce solubility .
Advanced Research Questions
Q. How do substituents at the N-1 position of the quinoxalin-2(1H)-one core influence reaction efficiency in transition-metal-free C-3 functionalization?
Electron-donating groups (e.g., ethoxycarbonylmethyl) at N-1 improve yields (up to 85%) in K₂S₂O₈-mediated C-3 arylations by stabilizing radical intermediates. Conversely, bulky substituents (e.g., naphthylmethyl) reduce yields due to steric hindrance .
Q. What mechanistic insights explain the visible-light-mediated trifluoroalkylation of quinoxalin-2(1H)-ones?
Photocatalysts like 4CzIPN generate trifluoromethyl radicals (*CF₃) from CF₃SO₂Na under blue light. These radicals undergo regioselective addition to the electron-deficient C-3 position of quinoxalin-2(1H)-one, followed by oxidation to restore aromaticity. Air acts as a terminal oxidant, avoiding stoichiometric oxidants like K₂S₂O₈ .
Q. How does the choice of arylhydrazines impact regioselectivity and yield in C-3 arylation reactions?
Electron-deficient arylhydrazines (e.g., nitro-substituted) favor higher yields (70–80%) due to enhanced electrophilicity, while sterically hindered substrates (e.g., 2,6-dimethylphenyl) reduce yields (<50%). Regioselectivity is governed by radical stability and transition-state accessibility .
Q. What contradictions exist in reported antibacterial efficacy data, and what methodological factors might explain these discrepancies?
Discrepancies in MIC values (e.g., 32 µg/mL vs. 128 µg/mL for E. coli) arise from variations in bacterial strains, solvent systems (DMSO vs. aqueous buffers), and inoculation density. Standardized protocols (CLSI guidelines) are recommended for cross-study comparisons .
Q. How can computational methods guide the rational design of derivatives with enhanced antimicrobial potency?
Molecular docking simulations reveal that the hydrazone moiety interacts with bacterial DNA gyrase’s ATP-binding pocket. Modifications to the benzylidene group (e.g., introducing sulfonyl or fluorine) improve binding affinity in silico, validated by subsequent MIC assays .
Q. What strategies overcome low solubility issues during biological testing of hydrophobic derivatives?
Q. How do fluorinated substituents at C-3 alter physicochemical properties and bioactivity?
Trifluoromethyl groups increase metabolic stability (t₁/₂ > 6 hours in liver microsomes) and lipophilicity (logP ~2.5), improving blood-brain barrier penetration. However, excessive fluorination may reduce oral bioavailability due to crystallization tendencies .
Methodological Tables
Table 1: Comparison of Synthetic Methods for C-3 Functionalization
Table 2: Antibacterial Activity vs. Structural Features
| Substituent | MIC (µg/mL, S. aureus) | Solubility (mg/mL) | logP |
|---|---|---|---|
| 4-Methylbenzylidene | 32 | 0.12 | 2.1 |
| 3-Nitrobenzylidene | 16 | 0.08 | 2.4 |
| Morpholinosulfonyl | 8 | 1.5 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
